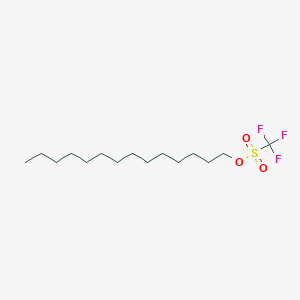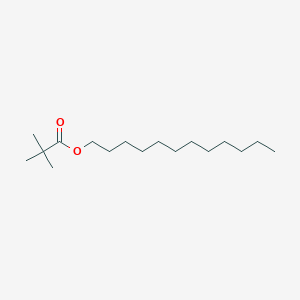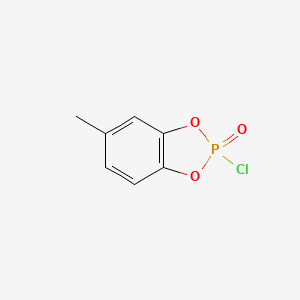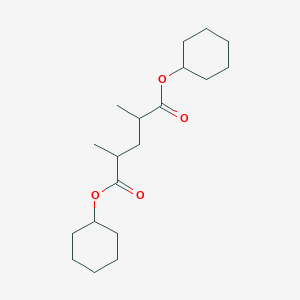
Methanesulfonic acid, trifluoro-, tetradecyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanesulfonic acid, trifluoro-, tetradecyl ester is a chemical compound with the molecular formula C₁₄H₂₉F₃O₃S. It is an ester derivative of methanesulfonic acid, where the hydrogen atom of the sulfonic acid group is replaced by a tetradecyl group. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid, trifluoro-, tetradecyl ester typically involves the esterification of methanesulfonic acid with tetradecanol in the presence of a catalyst. The reaction can be represented as follows:
CF3SO3H+C14H29OH→CF3SO3C14H29+H2O
Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar esterification processes but with optimized conditions for large-scale production. This includes the use of continuous reactors, efficient separation techniques, and recycling of unreacted starting materials to maximize yield and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
Methanesulfonic acid, trifluoro-, tetradecyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to methanesulfonic acid and tetradecanol in the presence of water and an acid or base catalyst.
Transesterification: The ester can react with another alcohol to form a different ester and release tetradecanol.
Oxidation: The ester can undergo oxidation reactions to form sulfonic acid derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols in the presence of a catalyst such as sodium methoxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products Formed
Hydrolysis: Methanesulfonic acid and tetradecanol.
Transesterification: New ester and tetradecanol.
Oxidation: Sulfonic acid derivatives.
Aplicaciones Científicas De Investigación
Methanesulfonic acid, trifluoro-, tetradecyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in esterification and transesterification reactions.
Biology: Investigated for its potential use in biochemical assays and as a surfactant in biological systems.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters with various pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, lubricants, and as a component in formulations requiring surfactant properties.
Mecanismo De Acción
The mechanism of action of methanesulfonic acid, trifluoro-, tetradecyl ester involves its ability to act as a surfactant, reducing surface tension and facilitating the mixing of hydrophobic and hydrophilic substances. This property is particularly useful in applications such as emulsification, solubilization, and dispersion. The molecular targets and pathways involved include interactions with lipid membranes and proteins, enhancing the solubility and bioavailability of various compounds.
Comparación Con Compuestos Similares
Similar Compounds
Methanesulfonic acid: A simpler sulfonic acid with similar acidic properties but without the ester functionality.
Trifluoromethanesulfonic acid: A strong acid with similar trifluoromethyl group but without the long alkyl chain.
Tetradecyl sulfate: An ester with a similar long alkyl chain but different sulfonic acid derivative.
Uniqueness
Methanesulfonic acid, trifluoro-, tetradecyl ester is unique due to its combination of a trifluoromethyl group and a long tetradecyl chain, providing both strong acidic properties and surfactant characteristics. This makes it particularly useful in applications requiring both properties, such as in the formulation of specialty chemicals and pharmaceuticals.
Propiedades
Número CAS |
157999-26-3 |
|---|---|
Fórmula molecular |
C15H29F3O3S |
Peso molecular |
346.5 g/mol |
Nombre IUPAC |
tetradecyl trifluoromethanesulfonate |
InChI |
InChI=1S/C15H29F3O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-21-22(19,20)15(16,17)18/h2-14H2,1H3 |
Clave InChI |
BJKCECIIUBWEEV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCOS(=O)(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Hexadecylcarbamoyl)oxy]ethyl prop-2-enoate](/img/structure/B14266522.png)
![Diazene, [[1,1'-biphenyl]-4-yl(phenylhydrazono)methyl]phenyl-](/img/structure/B14266530.png)
![N,N,N-Trimethyl-2-[4-(octyloxy)phenoxy]ethan-1-aminium iodide](/img/structure/B14266541.png)


![2-{4-[(Octane-1-sulfonyl)amino]phenyl}-2-oxoethyl cyanoacetate](/img/structure/B14266557.png)

![Oxiranemethanol, 3-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-](/img/structure/B14266562.png)

![4,4'-[(Propylazanediyl)bis(methylene)]bis(2,6-di-tert-butylphenol)](/img/structure/B14266575.png)




